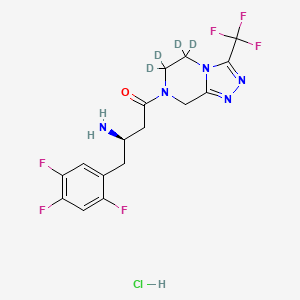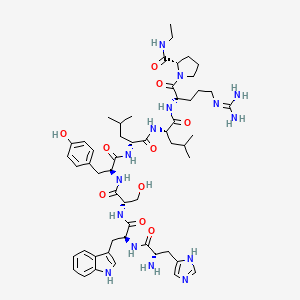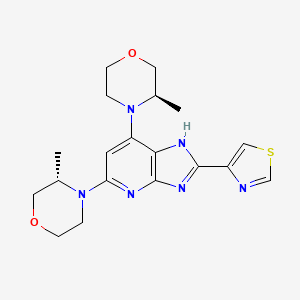
Multi-kinase-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multi-kinase-IN-3 is a multi-target kinase inhibitor designed to simultaneously inhibit multiple protein kinases. These inhibitors are crucial in the treatment of various diseases, particularly cancer, due to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and migration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of multi-kinase inhibitors typically involves computational design strategies such as ensemble pharmacophore modeling, molecular docking, and molecular dynamics simulations . These strategies help identify potential multi-target inhibitors by screening large libraries of compounds.
Industrial Production Methods
Industrial production of multi-kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .
Analyse Des Réactions Chimiques
Types of Reactions
Multi-kinase-IN-3 undergoes various chemical reactions, including phosphorylation, dephosphorylation, and autophosphorylation. These reactions are crucial for its function as a kinase inhibitor .
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP), magnesium ions, and specific protein substrates. The reactions typically occur under physiological conditions, such as in the presence of cellular membranes or within cellular compartments .
Major Products Formed
The major products formed from these reactions are phosphorylated proteins, which play a role in regulating various cellular processes, including signal transduction and gene expression .
Applications De Recherche Scientifique
Multi-kinase-IN-3 has a wide range of scientific research applications:
Mécanisme D'action
Multi-kinase-IN-3 exerts its effects by inhibiting multiple protein kinases simultaneously. It binds to the ATP-binding site of the kinases, preventing the transfer of phosphate groups to protein substrates. This inhibition disrupts the activation of downstream signaling pathways, ultimately leading to the suppression of cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Regorafenib: A multi-kinase inhibitor used in the treatment of colorectal cancer and gastrointestinal stromal tumors.
Uniqueness
Multi-kinase-IN-3 is unique due to its ability to target multiple kinases simultaneously, providing a broader range of therapeutic effects compared to single-target kinase inhibitors. This multi-target approach helps overcome drug resistance and enhances the efficacy of cancer treatments .
Propriétés
Formule moléculaire |
C33H33N5O3 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-[N-[4-[2-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C33H33N5O3/c1-36-17-19-37(20-18-36)22-27-9-6-16-38(27)26-13-11-25(12-14-26)34-31(23-7-4-3-5-8-23)30-28-15-10-24(33(40)41-2)21-29(28)35-32(30)39/h3-16,21,35,39H,17-20,22H2,1-2H3 |
Clé InChI |
ROLVTTCPYWSVRU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC=CN2C3=CC=C(C=C3)N=C(C4=CC=CC=C4)C5=C(NC6=C5C=CC(=C6)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


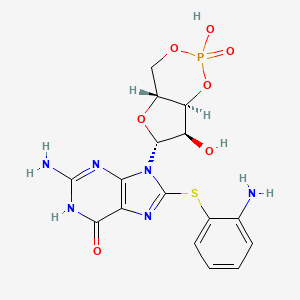
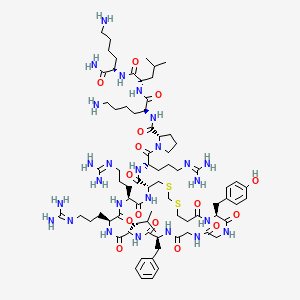
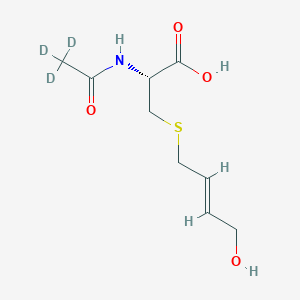
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
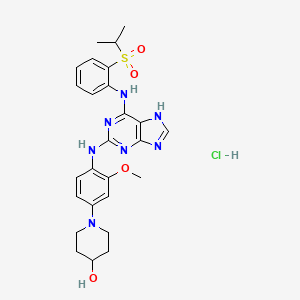

![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

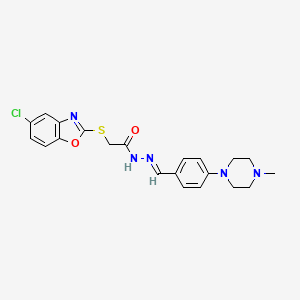
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
